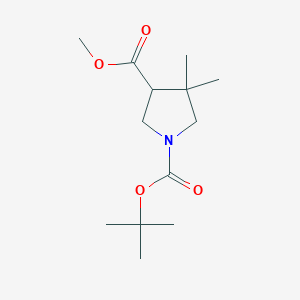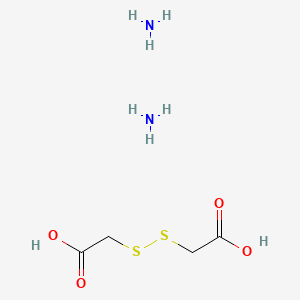
(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties to the compound, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The final step involves the deprotection of the benzyl group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted amino acids and benzyl derivatives. Examples include:
- (S)-3-Amino-2-(4-(trifluoromethoxy)benzyl)propanoic acid
- (S)-3-Amino-2-(2-(trifluoromethoxy)benzyl)propanoic acid
Uniqueness
The uniqueness of (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid hydrochloride lies in its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H13ClF3NO3 |
|---|---|
Molecular Weight |
299.67 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-[3-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H12F3NO3.ClH/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(6-15)10(16)17;/h1-3,5,8H,4,6,15H2,(H,16,17);1H/t8-;/m0./s1 |
InChI Key |
NLVVDWCFFIPKLM-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C[C@@H](CN)C(=O)O.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(CN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)






![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)



![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)

